1,5,9-Trioxacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Trioxacyclododecane, also known as 12-Crown-3, is a cyclic ether with the molecular formula C6H12O3. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly notable for its ability to complex with lithium ions, making it useful in various chemical and industrial applications .
Preparation Methods
1,5,9-Trioxacyclododecane can be synthesized through several methods. One common synthetic route involves the reaction of oxetane with itself or with 3,3-dimethyloxetane. This reaction typically occurs under conditions that favor the formation of the cyclic ether structure. The reaction can be catalyzed by acids or bases, and the yield can be optimized by controlling the reaction temperature and time .
In industrial settings, the production of this compound often involves the use of high-purity starting materials and precise control of reaction conditions to ensure a high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
1,5,9-Trioxacyclododecane undergoes various chemical reactions, including complexation, oxidation, and substitution reactions.
Complexation: This compound is known for its ability to form stable complexes with lithium ions.
Oxidation: Under certain conditions, this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The compound can also participate in substitution reactions, where one or more of the hydrogen atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
1,5,9-Trioxacyclododecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5,9-Trioxacyclododecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, forming a stable complex that can be used in various applications. This complexation process is highly selective, allowing the compound to be used in applications that require specific ion transport or separation .
Comparison with Similar Compounds
1,5,9-Trioxacyclododecane can be compared with other crown ethers, such as 18-Crown-6 and 15-Crown-5.
18-Crown-6: This compound has a larger ring size and can complex with larger cations such as potassium.
15-Crown-5: This compound has a smaller ring size and is more selective for smaller cations such as sodium.
This compound is unique in its high selectivity for lithium ions, making it particularly useful in applications that require the complexation and transport of lithium .
Properties
CAS No. |
294-82-6 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,5,9-trioxacyclododecane |
InChI |
InChI=1S/C9H18O3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2 |
InChI Key |
VHWMQWZUNGLUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCCOCCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.